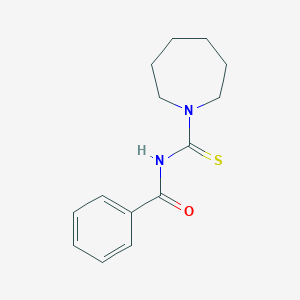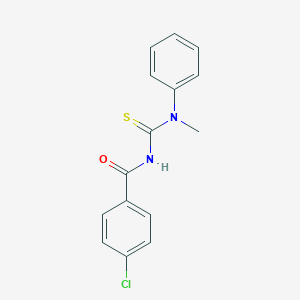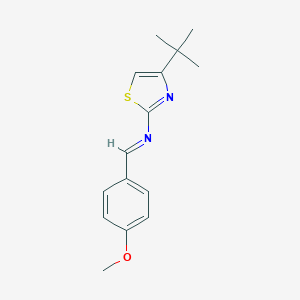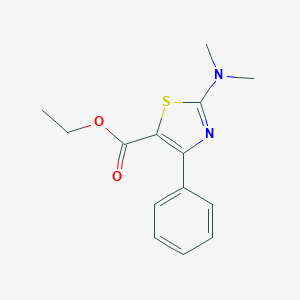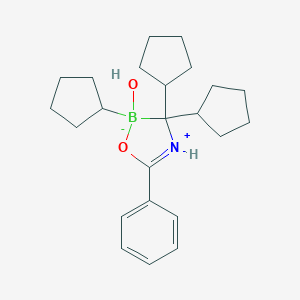
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium is a complex organic compound with the molecular formula C23H34BNO2 and a molecular weight of 367.3 g/mol This compound is characterized by its unique structure, which includes tricyclopentyl, hydroxy, phenyl, oxa, azonia, and boranuidacyclopentene groups
準備方法
The synthesis of 4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium involves multiple steps, typically starting with the preparation of the tricyclopentyl and phenyl precursors. These precursors undergo a series of reactions, including cyclization, hydroxylation, and boronation, under controlled conditions to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the compound, often using reagents like hydrogen or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in chemical reactions or its potential therapeutic effects.
類似化合物との比較
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium can be compared with other similar compounds, such as:
2,3,3-Tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-3-ene: Similar structure but with a different position of the double bond.
2,3,3-Tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-5-ene: Another isomer with a different position of the double bond.
2,3,3-Tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-6-ene: Yet another isomer with a different position of the double bond.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which may offer distinct advantages in various applications.
特性
分子式 |
C23H34BNO2 |
|---|---|
分子量 |
367.3g/mol |
IUPAC名 |
2,3,3-tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-4-ene |
InChI |
InChI=1S/C23H33BNO2/c26-24(21-16-8-9-17-21)23(19-12-4-5-13-19,20-14-6-7-15-20)25-22(27-24)18-10-2-1-3-11-18/h1-3,10-11,19-21,26H,4-9,12-17H2/q-1/p+1 |
InChIキー |
JLSHGKVYETYXDQ-UHFFFAOYSA-O |
SMILES |
[B-]1(C([NH+]=C(O1)C2=CC=CC=C2)(C3CCCC3)C4CCCC4)(C5CCCC5)O |
正規SMILES |
[B-]1(C([NH+]=C(O1)C2=CC=CC=C2)(C3CCCC3)C4CCCC4)(C5CCCC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


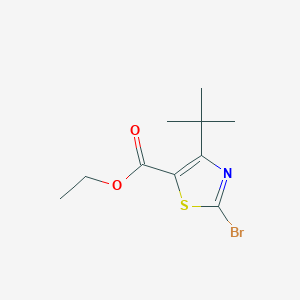
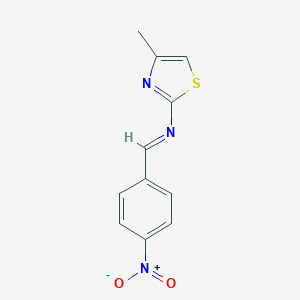
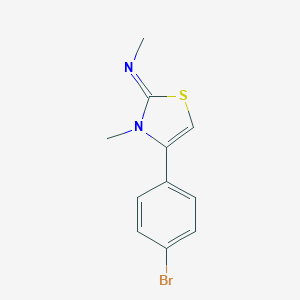
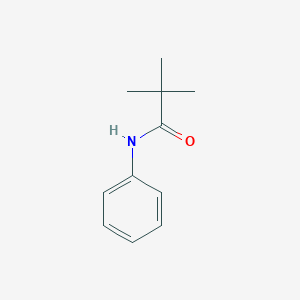
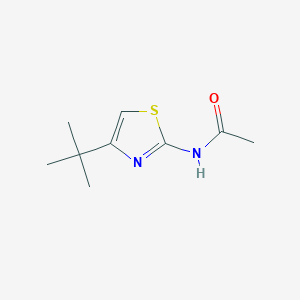
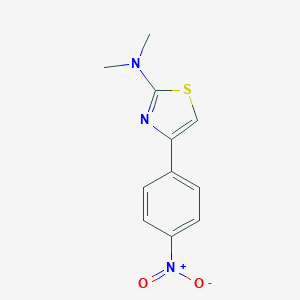
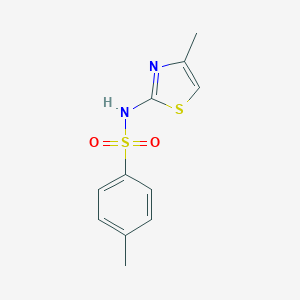
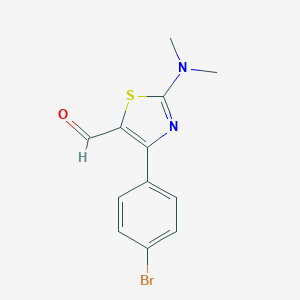
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B372310.png)
![3-methyl-6-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium](/img/structure/B372313.png)
